Acetamide, N-cycloheptyl-2-fluoro-
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Overview
Description
Acetamide, N-cycloheptyl-2-fluoro-: is a chemical compound that belongs to the class of organic compounds known as acetamides. This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a fluorine atom attached to the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-cycloheptyl-2-fluoro- typically involves the reaction of cycloheptylamine with 2-fluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-cycloheptyl-2-fluoro- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-cycloheptyl-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Acetamide, N-cycloheptyl-2-fluoro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-cycloheptyl-2-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Acetamide, N-cyclohexyl-2-fluoro-
- Acetamide, N-cyclooctyl-2-fluoro-
- Acetamide, N-cyclopentyl-2-fluoro-
Comparison:
- Acetamide, N-cycloheptyl-2-fluoro- is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, biological activity, and potential applications.
Properties
CAS No. |
145914-03-0 |
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Molecular Formula |
C9H16FNO |
Molecular Weight |
173.23 g/mol |
IUPAC Name |
N-cycloheptyl-2-fluoroacetamide |
InChI |
InChI=1S/C9H16FNO/c10-7-9(12)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,12) |
InChI Key |
WFBPBWMSEWGNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CF |
Origin of Product |
United States |
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